1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine
Description
Properties
IUPAC Name |
1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methyl-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O/c1-12(2)18-20-17(28-24-18)11-25(3)14-9-26(10-14)16-8-7-15-21-22-19(27(15)23-16)13-5-4-6-13/h7-8,12-14H,4-6,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOZUZZYJMNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics and kinase inhibition. This article reviews its synthesis, biological activity, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into three main components:
- Cyclobutyl group : A cyclic structure that may influence the compound's interaction with biological targets.
- Triazolo-pyridazine moiety : Known for its role in inhibiting various kinases.
- Oxadiazole and azetidine units : These functional groups may contribute to the overall pharmacological profile.
Antiproliferative Activity
Research has shown that derivatives of triazolo[4,3-b]pyridazines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A related compound 4q demonstrated an IC50 value of 0.008 μM against A549 lung adenocarcinoma cells, indicating potent activity comparable to established drugs like Combretastatin A-4 (CA-4) .
The mechanism of action appears to involve the disruption of microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase .
Kinase Inhibition
Triazolo-pyridazines have been reported as effective inhibitors of tyrosine kinases such as c-Met. These compounds can modulate signaling pathways critical for tumor growth and metastasis . The specific compound may share similar inhibitory properties due to its structural similarities with known kinase inhibitors.
Synthesis and Evaluation
The synthesis of this compound involves multi-step reactions that integrate various heterocyclic moieties. Studies have highlighted methods for synthesizing related triazolo-pyridazine derivatives that have shown promising biological activities .
Case Studies
In a study focusing on triazolo-pyridazines:
- Compounds were screened against several cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma). Most compounds exhibited moderate to potent antiproliferative activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 4q | SGC-7901 | 0.014 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties can act as inhibitors of protein tyrosine kinases (PTKs), which are crucial in the regulation of cell proliferation and survival. The specific compound under discussion has shown promise as a modulator of c-Met signaling pathways, which are often dysregulated in cancerous cells. Inhibiting c-Met can potentially reduce tumor growth and metastasis .
Antimicrobial Properties
The incorporation of oxadiazole derivatives has been linked to enhanced antimicrobial activity. Studies have demonstrated that similar compounds exhibit significant antibacterial and antifungal effects. The unique structure of this compound may provide a basis for developing new antibiotics or antifungal agents .
Neurological Applications
Compounds with similar structural features have been explored for their neuroprotective effects. The potential modulation of neurotransmitter systems by this compound could lead to applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the pharmacological effects of related compounds:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclobutyl group in the target compound may enhance steric complementarity with BET protein hydrophobic pockets compared to AZD5153’s methoxy group .
- Azetidine vs.
- Oxadiazole Contribution : The 3-(propan-2-yl)-1,2,4-oxadiazole substituent may improve solubility compared to simpler alkyl chains in Compounds 9 and 18 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
